molecular formula C13H8Cl2N2O2S B5554119 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B5554119
M. Wt: 327.2 g/mol
InChI Key: XLXDRPBSMHFMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibitory Effects

A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including various ketones and their inhibitory effects on hCA I and II isoenzymes, demonstrated potent inhibition by new synthesized sulphonamide derivatives. This highlights the compound's potential application in designing inhibitors for carbonic anhydrase, which plays a significant role in various physiological processes (Gul et al., 2016).

Structural Analysis

Another study focused on the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, revealing their stabilization by extensive intra- and intermolecular hydrogen bonds. This structural insight could be crucial for understanding the compound's interactions and designing related medicinal compounds (Siddiqui et al., 2008).

Future Directions

The future directions for “2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide” could involve further exploration of its potential as a lead compound in the development of novel anticancer compounds . Additionally, more detailed studies on its physical and chemical properties, synthesis methods, and mechanism of action could provide valuable insights for researchers.

Properties

IUPAC Name

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-11-6-5-10(7-12(11)15)17-20(18,19)13-4-2-1-3-9(13)8-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXDRPBSMHFMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.